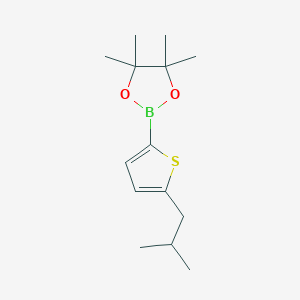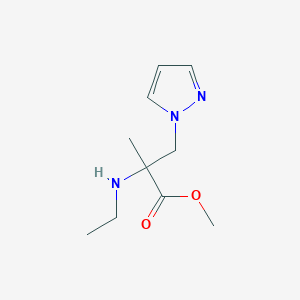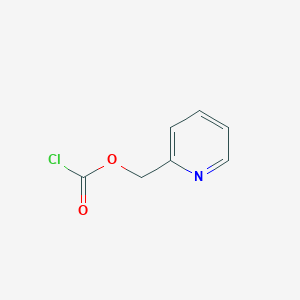
(Pyridin-2-yl)methyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-2-yl)methyl chloroformate: is an organic compound that belongs to the class of chloroformates. It is characterized by the presence of a pyridine ring attached to a methyl chloroformate group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-2-yl)methyl chloroformate typically involves the reaction of pyridine-2-methanol with phosgene or its derivatives. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyridine-2-methanol+Phosgene→(Pyridin-2-yl)methyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where phosgene is introduced into a solution of pyridine-2-methanol under controlled conditions. This method ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (Pyridin-2-yl)methyl chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form pyridine-2-methanol and carbon dioxide.
Reduction: This compound can be reduced to form pyridine-2-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Substitution: Various esters, carbamates, and thiocarbamates.
Hydrolysis: Pyridine-2-methanol.
Reduction: Pyridine-2-methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Pyridin-2-yl)methyl chloroformate is used as a reagent in organic synthesis to introduce the pyridine-2-ylmethyl group into molecules. It is also used in the synthesis of heterocyclic compounds and as a protecting group for amines and alcohols.
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as peptides and proteins. It is also explored for its potential in drug development due to its ability to form stable carbamate linkages.
Industry: This compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is used as an intermediate in the synthesis of various active ingredients.
Wirkmechanismus
The mechanism of action of (Pyridin-2-yl)methyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of carbamate, ester, or thiocarbamate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Benzyl chloroformate: Similar in structure but with a benzyl group instead of a pyridin-2-yl group.
Phenyl chloroformate: Contains a phenyl group instead of a pyridin-2-yl group.
Ethyl chloroformate: Contains an ethyl group instead of a pyridin-2-yl group.
Uniqueness: (Pyridin-2-yl)methyl chloroformate is unique due to the presence of the pyridine ring, which imparts additional reactivity and the ability to participate in coordination chemistry. This makes it more versatile in organic synthesis compared to its analogs.
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
pyridin-2-ylmethyl carbonochloridate |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)11-5-6-3-1-2-4-9-6/h1-4H,5H2 |
InChI-Schlüssel |
SKTXQJHMXJWBHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)COC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




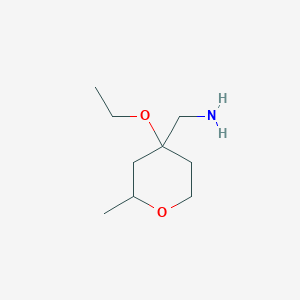
![1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)
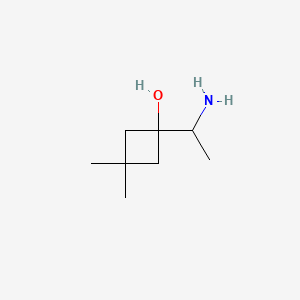

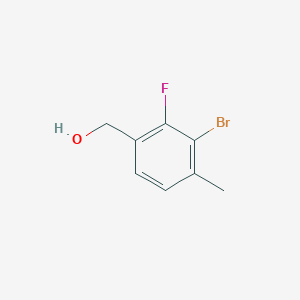
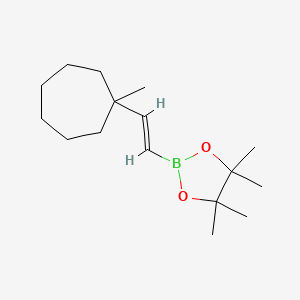
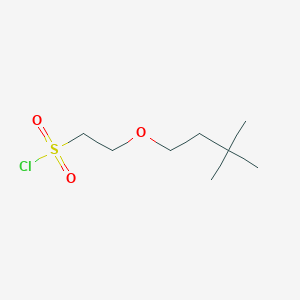
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
